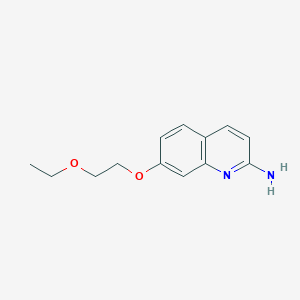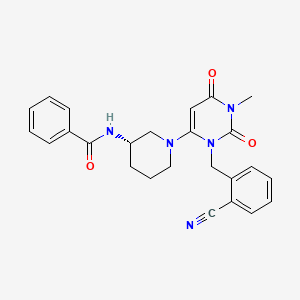
Lead(2+) neononanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Lead(2+) neononanoate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with neononanoic acid. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure complete reaction and high yield. The general reaction is as follows: [ \text{PbO} + 2 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Pb(C}9\text{H}{19}\text{COO)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound often involves the use of lead(II) acetate as a starting material due to its higher solubility and reactivity. The process includes dissolving lead(II) acetate in an organic solvent, followed by the addition of neononanoic acid. The mixture is then heated under reflux conditions to facilitate the reaction. The product is purified through recrystallization or distillation to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Lead(2+) neononanoate undergoes various chemical reactions, including:
Oxidation: Lead(2+) can be oxidized to lead(IV) under strong oxidizing conditions.
Reduction: Lead(2+) can be reduced to metallic lead using reducing agents like hydrogen gas.
Substitution: The carboxylate groups in this compound can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as phosphines or amines in the presence of a catalyst.
Major Products Formed:
Oxidation: Lead(IV) compounds.
Reduction: Metallic lead.
Substitution: Lead complexes with new ligands.
科学的研究の応用
Lead(2+) neononanoate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of lead-based catalysts and materials.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to lead toxicity.
Medicine: Explored for its potential use in radiopharmaceuticals for imaging and therapy.
作用機序
The mechanism of action of lead(2+) neononanoate involves its interaction with biological molecules and cellular components. Lead ions can disrupt cellular processes by:
Binding to proteins and enzymes: Lead can inhibit the activity of various enzymes by binding to their active sites.
Interfering with calcium signaling: Lead can mimic calcium ions and interfere with calcium-dependent processes, leading to neurotoxicity and other adverse effects
類似化合物との比較
Lead(2+) neononanoate can be compared with other lead carboxylates, such as lead(2+) acetate and lead(2+) stearate. While all these compounds share similar lead-based structures, they differ in their carboxylate ligands, which influence their solubility, reactivity, and applications. For example:
Lead(2+) acetate: More soluble in water and commonly used in laboratory settings.
Lead(2+) stearate: Used as a stabilizer in plastics and as a lubricant in various industrial processes.
特性
CAS番号 |
90459-26-0 |
|---|---|
分子式 |
C18H34O4Pb |
分子量 |
521 g/mol |
IUPAC名 |
6,6-dimethylheptanoate;lead(2+) |
InChI |
InChI=1S/2C9H18O2.Pb/c2*1-9(2,3)7-5-4-6-8(10)11;/h2*4-7H2,1-3H3,(H,10,11);/q;;+2/p-2 |
InChIキー |
NFCLVERKTMMEKW-UHFFFAOYSA-L |
正規SMILES |
CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



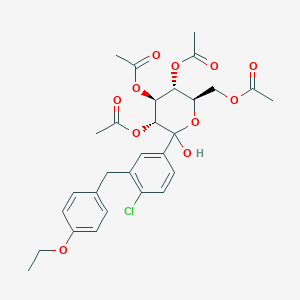
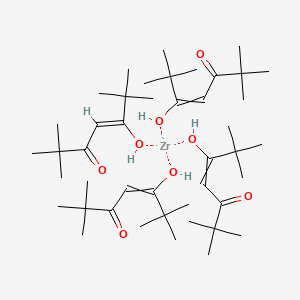
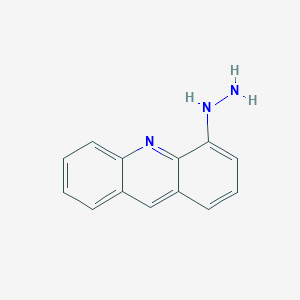
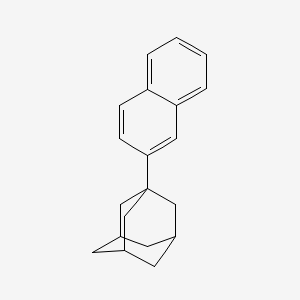

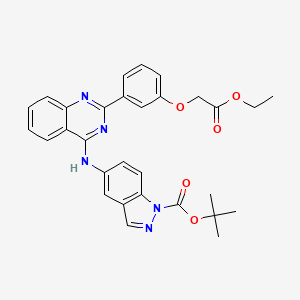

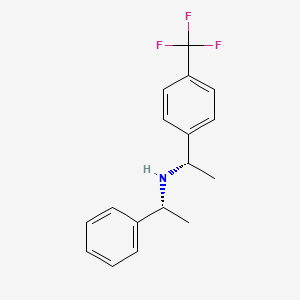

![3-{[(4-Chlorophenyl)methyl]amino}butanoic acid](/img/structure/B14117755.png)
